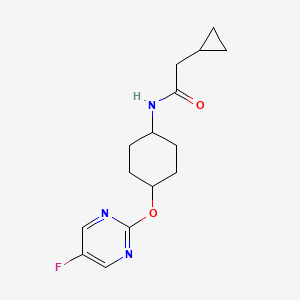

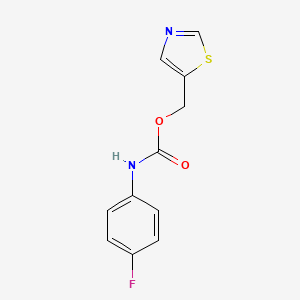

4-(环庚烷-1-基磺酰)-N-(3-乙基-6-氟-1,3-苯并噻唑-2-基亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound belongs to a class of compounds that have been extensively studied for their diverse pharmacological activities. Research on similar compounds, such as 1,3-benzothiazol-2-yl benzamides, has shown significant potential in various biomedical applications due to their chemical structure and reactivity (Rana et al., 2008).

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves multicomponent reactions that are efficient and yield compounds with high purity. For example, novel derivatives have been synthesized through a one-pot, multicomponent synthesis, demonstrating the versatility of this chemical scaffold (Hossaini et al., 2017).

Molecular Structure Analysis

Structural analysis of similar compounds reveals that the presence of fluorine atoms and benzothiazole rings contribute significantly to the compound's biological activity by affecting its electronic configuration and molecular geometry. This has been demonstrated through X-ray crystallography and NMR spectroscopy, providing insights into the compound's interaction with biological targets (Meiresonne et al., 2015).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, including nucleophilic substitution and cyclization, which are pivotal for their pharmacological properties. Their reactivity is influenced by the presence of functional groups, such as sulfonyl and fluorine atoms, which enhance their chemical versatility (Danilyuk et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are crucial for their application in drug formulation. The incorporation of fluorine atoms tends to increase their lipophilicity, which can improve cellular membrane permeability (Calata et al., 2009).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and the ability to undergo specific reactions, are essential for the compound's biological activity. Studies have shown that such compounds exhibit a range of biological activities, from antimicrobial to anticancer properties, which are closely related to their chemical structures (Hutchinson et al., 2001).

科学研究应用

金属离子的荧光传感器

对苯并咪唑和苯并噻唑衍生物的研究揭示了它们作为金属离子(如Al3+和Zn2+)的荧光传感器的潜力。一项研究突出了苯并咪唑/苯并噻唑基偶氮亚甲基的合成,显示出在与这些离子配位时吸收和发射光谱发生显著变化,表明它们通过荧光检测Al3+和Zn2+的实用性(G. Suman et al., 2019)。

抗菌活性

已合成多种含有苯并噻唑结构的化合物,并显示具有抗菌活性。例如,已评估了含氟取代磺胺基苯并噻唑衍生物的抗菌性能,突出了这些化合物的药理潜力(V. Jagtap et al., 2010)。

含氟磺酰基偶氮染料

合成了含有氟磺酰基的可碱清洗的偶氮分散染料,展示了氟磺酰基化合物在开发具有不同取代基影响的吸收最大值的染料方面的应用(J. Koh et al., 2003)。这些发现可以为设计具有特定光学性质的新材料和化合物提供信息。

蛋白激酶抑制剂

已研究了环庚烷衍生物对蛋白激酶B(PKB-alpha)和蛋白激酶A(PKA)的抑制活性,基于结构的优化导致化合物显示出显著的体外抑制活性和血浆稳定性(C. Breitenlechner et al., 2004)。这一研究领域突出了环庚烷和磺酰基含有化合物在开发针对特定酶的治疗剂方面的潜力。

作用机制

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key messengers in many biological processes.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the concentration of cyclic nucleotides within the cell. This leads to a series of intracellular events, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased cyclic nucleotide levels can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell activation and cytokine production, which are mediated by cyclic nucleotides .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially enhancing its bioavailability and therapeutic effects.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD). It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .

Action Environment

Environmental factors such as the presence of other medications, patient health status, and lifestyle can influence the action, efficacy, and stability of Ohtuvayre.

属性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S2/c1-2-26-19-12-9-17(23)15-20(19)30-22(26)24-21(27)16-7-10-18(11-8-16)31(28,29)25-13-5-3-4-6-14-25/h7-12,15H,2-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKISKVLQRSRAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)

![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)

![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)

![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)

![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)

![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)